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molecular formula C14H11N3O5 B8753127 Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate CAS No. 41940-24-3

Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate

Cat. No. B8753127
M. Wt: 301.25 g/mol
InChI Key: UTKODRSJSBALCZ-UHFFFAOYSA-N
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Patent
US04076818

Procedure details

A solution of 4.8 g (0.03 mole) of 3-diazooxindole in 150 ml of warm (45° ) benzene is treated with 5.10 g (0.036 mole) of dimethylacetylene dicarboxylate. After stirring for 6 hours at 45°, an additional 0.426 g (0.003 mole) of ester is added and reaction continued overnight.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.426 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:12])=[N-:2].[CH3:13][O:14][C:15]([C:17]#[C:18][C:19]([O:21][CH3:22])=[O:20])=[O:16]>C1C=CC=CC=1>[O:12]=[C:4]1[N:1]2[N:2]=[C:18]([C:19]([O:21][CH3:22])=[O:20])[C:17]([C:15]([O:14][CH3:13])=[O:16])=[C:3]2[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[NH:5]1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
[N+](=[N-])=C1C(NC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Step Three
Name
ester
Quantity
0.426 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 hours at 45°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction continued overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
O=C1NC=2C=CC=CC2C=2N1N=C(C2C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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